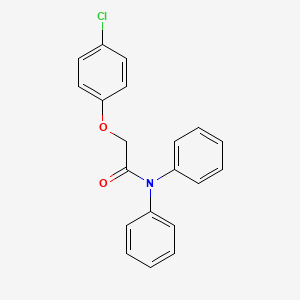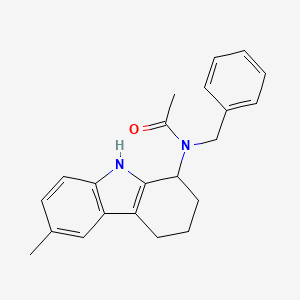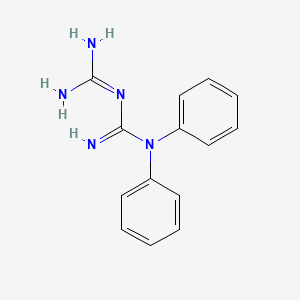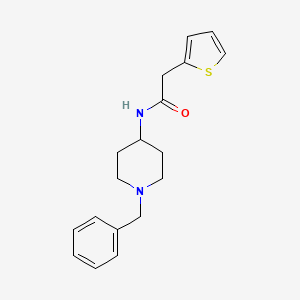![molecular formula C19H26N2O3S B5003077 N-[2-(1-cyclohexen-1-yl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5003077.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I (Pol I) transcription. It was first discovered in 2005 by scientists at the University of Queensland, Australia. CX-5461 has gained significant attention in recent years due to its potential as a novel cancer therapy.
Mecanismo De Acción
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide works by inhibiting Pol I transcription, which is responsible for the production of ribosomal RNA (rRNA) in the nucleolus of cells. By inhibiting Pol I transcription, this compound disrupts the production of rRNA, which is essential for the growth and survival of cancer cells. This leads to the selective killing of cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage, activate the p53 pathway, and inhibit cell cycle progression. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-(1-cyclohexen-1-yl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its selectivity for cancer cells. This allows for the selective killing of cancer cells while sparing normal cells. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a potentially safer alternative to traditional chemotherapy. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make dosing and administration challenging.
Direcciones Futuras
There are a number of future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide. One area of focus is the development of combination therapies that can enhance the efficacy of this compound. Additionally, there is ongoing research into the use of this compound in combination with other targeted therapies, such as PARP inhibitors. Another area of focus is the development of biomarkers that can predict which patients are most likely to respond to this compound therapy. Finally, there is ongoing research into the development of new Pol I inhibitors with improved selectivity and efficacy.
Métodos De Síntesis
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide involves a multi-step process starting with commercially available starting materials. The process involves the use of various chemical reactions such as the Grignard reaction, Suzuki coupling, and Buchwald-Hartwig coupling. The final product is obtained through a series of purification steps including column chromatography.
Aplicaciones Científicas De Investigación
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential as a cancer therapy. It has been shown to selectively target cancer cells that have high levels of Pol I transcription, which is a hallmark of many cancers. This compound has been tested in preclinical studies on a variety of cancer types, including breast, ovarian, and pancreatic cancer, with promising results.
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c22-19(20-12-11-16-7-2-1-3-8-16)17-9-6-10-18(15-17)25(23,24)21-13-4-5-14-21/h6-7,9-10,15H,1-5,8,11-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITULBPQNUUPLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-({2-[(2-thienylcarbonyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5003013.png)
![2-{2-[(4-butoxyphenyl)amino]-2-oxoethoxy}-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B5003020.png)
![4-butyl-6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5003024.png)

![2,2-dimethyl-N-[1-(1'-propyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]propanamide](/img/structure/B5003029.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-5-bromo-2-furamide](/img/structure/B5003037.png)
![2-chlorobenzyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5003041.png)

![phenyl N-[(4-methoxyphenyl)sulfonyl]-N-methylglycinate](/img/structure/B5003063.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5003065.png)
![4-(2-chloro-5-nitrophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5003080.png)